3,4,5-Trimethoxyphenylzinc bromide
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Overview
Description
3,4,5-Trimethoxyphenylzinc bromide is an organozinc compound that features a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a zinc bromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxyphenylzinc bromide typically involves the reaction of 3,4,5-trimethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,4,5−Trimethoxyphenyl bromide+Zn→3,4,5−Trimethoxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxyphenylzinc bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, where the zinc moiety facilitates the transfer of the phenyl group to an electrophilic center.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize organozinc compounds.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound with the 3,4,5-trimethoxyphenyl group attached to another aromatic ring.
Scientific Research Applications
3,4,5-Trimethoxyphenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Compounds containing the 3,4,5-trimethoxyphenyl group have shown various biological activities, including anticancer, antifungal, and antibacterial properties.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxyphenylzinc bromide in chemical reactions involves the transfer of the phenyl group to an electrophilic center. The zinc moiety acts as a mediator, facilitating the nucleophilic attack of the phenyl group on the electrophile. This process is often catalyzed by transition metals such as palladium, which help to stabilize the reaction intermediates and lower the activation energy.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylmagnesium bromide: Another organometallic compound with similar reactivity but containing magnesium instead of zinc.
3,4,5-Trimethoxyphenylboronic acid: Used in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile in the presence of a palladium catalyst.
Uniqueness
3,4,5-Trimethoxyphenylzinc bromide is unique in its ability to participate in a variety of coupling reactions with high efficiency and selectivity. The presence of the zinc moiety provides distinct reactivity compared to other organometallic compounds, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
bromozinc(1+);1,2,3-trimethoxybenzene-5-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3.BrH.Zn/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYHMGYSSHMYAL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C[C-]=C1)OC)OC.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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